Unveiling the Potential of DMT-2'Fluoro-DG(IB) Amidite: A Technical Guide for Researchers
Unveiling the Potential of DMT-2'Fluoro-DG(IB) Amidite: A Technical Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the demand for modified oligonucleotides with enhanced stability and efficacy is paramount. DMT-2'Fluoro-DG(IB) Amidite, a key phosphoramidite (B1245037) building block, has emerged as a critical tool for the synthesis of such next-generation oligonucleotides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by experimental data, detailed protocols, and visual workflows.
DMT-2'Fluoro-DG(IB) Amidite is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis.[1][2] Its structure features a fluorine atom at the 2' position of the deoxyguanosine sugar, a 5'-dimethoxytrityl (DMT) protecting group for stepwise synthesis, and an isobutyryl (IB) protecting group on the guanine (B1146940) base to prevent side reactions.[3] This strategic 2'-fluoro modification confers desirable properties to the resulting oligonucleotides, including increased thermal stability of duplexes and enhanced resistance to nuclease degradation, making them ideal candidates for therapeutic applications such as antisense oligonucleotides (AONs) and small interfering RNAs (siRNAs).[4][5][6][7]
Core Applications and Advantages
The primary application of DMT-2'Fluoro-DG(IB) Amidite lies in its incorporation into synthetic oligonucleotides to bolster their biophysical and metabolic properties.
Enhanced Duplex Stability: The presence of the electronegative fluorine atom at the 2' position of the sugar ring preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[4][8] This conformational preference leads to a more stable duplex when the modified oligonucleotide hybridizes with a target RNA molecule.[4][8] The stabilizing effect has been quantified by an increase in the melting temperature (Tm) of the duplex.
Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from cleavage by cellular nucleases.[6][7] This increased resistance to enzymatic degradation prolongs the half-life of the oligonucleotide in biological systems, a crucial factor for in vivo therapeutic efficacy.
Modulation of Immune Response: Beyond its role in antisense applications, oligonucleotides containing 2'-fluoro modifications are instrumental in studying and modulating innate immune signaling pathways. Specifically, 2'-fluoro-modified cyclic dinucleotides, such as 2'Fluoro-c-di-GMP, have been shown to be potent agonists of the STING (Stimulator of Interferon Genes) pathway.[9] This pathway plays a critical role in the innate immune response to bacterial and viral infections, and its activation by synthetic analogs holds promise for the development of novel vaccine adjuvants and immunotherapies.[9]
Quantitative Data Summary
The impact of 2'-fluoro modifications on the thermal stability of oligonucleotide duplexes is a key performance indicator. The following table summarizes the change in melting temperature (ΔTm) observed per 2'-fluoro substitution in various duplex contexts.
| Duplex Type | ΔTm per 2'-F Modification (°C) | Reference |
| 2'-F-RNA/RNA | +1.8 | [4][8] |
| 2'-F-RNA/DNA | +0.5 | [4] |
| DNA/DNA (single substitution) | +1.2 | [4] |
| DNA/DNA (fully substituted) | +0.5 | [4] |
Table 1: Enhancement of Duplex Thermal Stability by 2'-Fluoro Modification. The data illustrates the significant stabilizing effect of incorporating 2'-fluoro nucleosides, particularly in RNA-containing duplexes.
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides incorporating DMT-2'Fluoro-DG(IB) Amidite is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][10][11]
Materials:
-
DMT-2'Fluoro-DG(IB) Amidite
-
Standard DNA or RNA phosphoramidites (A, C, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping reagents (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Protocol:
-
Preparation: Dissolve DMT-2'Fluoro-DG(IB) Amidite and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.
-
Step 1: Detritylation (Deblocking): The 5'-DMT group of the nucleotide bound to the solid support is removed by treatment with the deblocking solution.
-
Step 2: Coupling: The DMT-2'Fluoro-DG(IB) Amidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 10-15 minutes is recommended for modified amidites to ensure high coupling efficiency.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[12][13]
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) for RNA-containing sequences
Protocol:
-
Cleavage and Base Deprotection: Transfer the solid support to a sealed vial and add the AMA solution. Heat at 65°C for 10-15 minutes.[13] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (including the isobutyryl group on guanine) and the cyanoethyl groups from the phosphate backbone.
-
2'-Hydroxyl Deprotection (for RNA): If the oligonucleotide contains RNA bases with 2'-O-TBDMS protecting groups, after evaporation of the AMA solution, treat the residue with TEA·3HF to remove the silyl (B83357) groups.
-
Purification: The crude oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) for DMT-on products, followed by detritylation and a final desalting step.
Nuclease Resistance Assay
To evaluate the enhanced stability of 2'-fluoro-modified oligonucleotides, a nuclease resistance assay can be performed.
Materials:
-
2'-fluoro-modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Staining agent (e.g., Stains-All or SYBR Gold)
Protocol:
-
Incubation: Incubate equivalent amounts of the 2'-fluoro-modified and unmodified oligonucleotides with the nuclease in the appropriate reaction buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA and formamide).
-
Analysis: The samples are analyzed by denaturing PAGE.
-
Visualization: The gel is stained to visualize the oligonucleotide bands. The degradation of the unmodified oligonucleotide will be evident by the disappearance of the full-length band and the appearance of smaller fragments over time, while the 2'-fluoro-modified oligonucleotide will show significantly greater stability.[14]
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involving DMT-2'Fluoro-DG(IB) Amidite, the following diagrams, generated using Graphviz, illustrate the automated oligonucleotide synthesis cycle and the c-di-GMP/STING signaling pathway.
Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.
References
- 1. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. idtdna.com [idtdna.com]
- 7. synoligo.com [synoligo.com]
- 8. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
